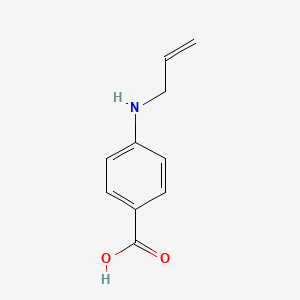

4-(Allylamino)benzoic acid

Description

Contextualizing Aromatic Carboxylic Acid Derivatives in Medicinal Chemistry and Chemical Biology

Aromatic carboxylic acids are a cornerstone of organic chemistry, and their derivatives are integral to the development of a wide range of pharmaceuticals and biologically active agents. The presence of the carboxylic acid group can enhance water solubility, a crucial property for drug candidates, and its ability to ionize at physiological pH often marks it as a key component of a compound's pharmacophore. This functional group is a common feature in numerous established drugs, highlighting its importance in drug design and development.

The versatility of the aromatic ring allows for a diverse array of substitutions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its interaction with biological targets. This adaptability has made aromatic carboxylic acid derivatives a favored scaffold in the quest for new therapeutic agents. Researchers have successfully synthesized and evaluated numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Overview of Scholarly Investigations on N-Substituted Benzoic Acids

Within the broader category of aromatic carboxylic acids, N-substituted benzoic acids represent a significant and extensively studied subgroup. The introduction of a nitrogen-containing substituent on the benzoic acid core opens up new avenues for molecular interactions, such as hydrogen bonding, which can be critical for binding to enzymes and receptors.

Scholarly work in this area is diverse. For instance, research has explored the synthesis and biological evaluation of novel benzoic acid derivatives as multitarget inhibitors for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase. sci-hub.se Other studies have focused on the development of N-acyl derivatives of anthranilic acid, a related N-substituted benzoic acid, and have investigated their potential anti-inflammatory and analgesic properties. researchgate.net Furthermore, the design of 2,5-substituted benzoic acid derivatives has led to the discovery of dual inhibitors of anti-apoptotic proteins, which are promising targets in cancer therapy. nih.gov These examples underscore the rich and varied research landscape surrounding N-substituted benzoic acids and their potential in medicinal chemistry.

Rationale for Dedicated Research on 4-(Allylamino)benzoic Acid and its Analogues

The specific focus on this compound (CAS No. 53624-18-3) stems from the unique combination of its structural features: a benzoic acid core, an amino linker, and a terminal allyl group. bldpharm.comnih.gov Each of these components contributes to its potential for biological activity and makes it an intriguing subject for dedicated research. The benzoic acid moiety provides a well-established anchor for interacting with biological targets, as seen in numerous other active compounds. The allylamino group introduces a degree of flexibility and the potential for specific hydrogen bonding interactions. The allyl group itself, with its reactive double bond, offers possibilities for covalent interactions or further chemical modification.

Research into analogues of this compound is driven by the desire to understand the structure-activity relationships (SAR) of this class of compounds. By systematically modifying each part of the molecule—for example, by changing the substitution pattern on the aromatic ring, altering the nature of the amino substituent, or replacing the allyl group with other functionalities—researchers can probe how these changes affect biological activity. For instance, the study of related compounds like 4-(Allylamino)-3-nitrobenzoic acid helps to elucidate the electronic effects of substituents on the molecule's properties. ontosight.ai This systematic exploration is crucial for optimizing lead compounds and developing new therapeutic agents with improved efficacy and selectivity.

The investigation into this compound and its analogues is also part of a broader effort to expand the chemical space available for drug discovery. The synthesis and characterization of novel derivatives contribute to the growing library of compounds that can be screened for activity against a wide range of biological targets. This exploration is fundamental to uncovering new therapeutic possibilities and advancing our understanding of the molecular basis of disease.

Structure

3D Structure

Properties

IUPAC Name |

4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAMYCLKDWDNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300674 | |

| Record name | 4-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53624-18-3 | |

| Record name | 53624-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(allylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Direct Synthesis of 4-(Allylamino)benzoic Acid

Direct synthesis routes to N-substituted benzoic acids like this compound are of significant interest as they provide efficient ways to construct the core molecular framework. Key strategies include advanced amination reactions and reductive amination protocols.

Modern organic synthesis offers powerful tools for the formation of carbon-nitrogen (C-N) bonds, which are fundamental to the structure of this compound. Catalytic amination reactions, particularly those employing transition metals, have become indispensable for their efficiency and selectivity.

Copper-catalyzed reactions represent a frontier in synthetic chemistry, enabling the direct functionalization of carbon-hydrogen (C-H) bonds. This approach offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials. In the context of benzoic acid derivatives, copper catalysis can facilitate the direct amination of an aromatic C-H bond. nih.gov

The reaction typically employs a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in conjunction with a co-catalyst or oxidant. nih.gov For the synthesis of compounds like this compound, this would conceptually involve the reaction of benzoic acid with allylamine (B125299) in the presence of a copper catalyst. However, directing groups are often necessary to achieve regioselectivity, guiding the amination to a specific position on the aromatic ring. nih.gov The mechanism is thought to involve the formation of a high-valent copper-aryl intermediate, which then reacts with the amine nucleophile to form the C-N bond. nih.gov This methodology shows good functional group tolerance, making it a versatile tool for synthesizing a variety of substituted benzoic acids. nih.govorganic-chemistry.org

Table 1: Key Features of Copper-Catalyzed C-H Amination

| Feature | Description |

|---|---|

| Catalyst | Typically Copper(II) salts (e.g., Cu(OAc)₂, CuBr₂). nih.govorganic-chemistry.org |

| Reactants | Arene (e.g., Benzoic acid derivative) and an amine (e.g., Allylamine). |

| Key Principle | Direct functionalization of a C-H bond to form a C-N bond. |

| Regioselectivity | Often controlled by directing groups to achieve substitution at a specific position. nih.gov |

| Oxidant | Often required, with atmospheric oxygen being a possibility for a greener process. organic-chemistry.org |

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a robust and widely used method for forming C-N bonds. This reaction couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org For the synthesis of this compound, this strategy would involve the reaction of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-chlorobenzoic acid) with allylamine.

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium precursor and, crucially, the phosphine (B1218219) ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.govorganic-chemistry.org Recent advancements have led to the development of highly active ligands that enable the coupling of even challenging substrates like aryl chlorides. semanticscholar.org The use of aqueous ammonia (B1221849) and hydroxide (B78521) bases has also been explored, presenting a more convenient and cost-effective approach. nih.govorganic-chemistry.org

Table 2: Typical Conditions for Palladium-Catalyzed Amination of 4-Halobenzoic Acid

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 4-Bromobenzoic acid | Aromatic substrate |

| Amine | Allylamine | Nitrogen source |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | Buchwald or Hartwig ligands (e.g., KPhos, XPhos) | Stabilize catalyst, facilitate reaction |

| Base | NaOt-Bu, K₂CO₃, KOH | Deprotonate the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Reductive amination is a highly versatile and efficient one-pot method for synthesizing amines. wikipedia.org This reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. masterorganicchemistry.com To synthesize this compound, this protocol would utilize 4-formylbenzoic acid as the carbonyl precursor and allylamine as the nitrogen source.

The process is typically carried out in the presence of a mild reducing agent that selectively reduces the imine intermediate without affecting the initial carbonyl group. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The reaction is often performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org This method is valued for its operational simplicity, broad substrate scope, and compatibility with various functional groups, making it a cornerstone of amine synthesis. nih.gov

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH; selectively reduces imines over ketones/aldehydes. libretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder and less toxic alternative to NaBH₃CN; moisture-sensitive. commonorganicchemistry.com |

Amination Reactions in the Formation of Benzoic Acid Derivatives

Derivatization Strategies for Expanding Bioactivity and Structural Diversity

While direct synthesis provides the core structure of this compound, derivatization is a key strategy for modifying its properties and exploring its potential in various applications. By introducing new functional groups, chemists can systematically alter the molecule's electronic, steric, and pharmacokinetic profiles.

A prominent strategy for derivatization involves the use of 4-aminobenzoic acid (PABA), a direct precursor to this compound. The primary amino group of PABA is a versatile handle for chemical modification, most notably through the formation of Schiff bases (imines).

Schiff bases are synthesized via the condensation reaction between a primary amine (like PABA) and an active carbonyl compound, typically an aldehyde or a ketone. asianpubs.org The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) group. mdpi.com This reaction is generally straightforward, often proceeding by simply refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid. semanticscholar.org A wide array of aromatic and heterocyclic aldehydes can be used, leading to a vast library of Schiff base derivatives with diverse structural features. mdpi.comrjptonline.org These derivatives have been investigated for a range of biological activities. asianpubs.orgmdpi.com

Table 4: Examples of Aldehydes Used in Schiff Base Synthesis with 4-Aminobenzoic Acid

| Aldehyde Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Hydroxylated aromatic Schiff base | mdpi.comsemanticscholar.org |

| 5-Nitrofuran-2-carbaldehyde | Heterocyclic nitro-substituted Schiff base | mdpi.com |

| 3-Nitrobenzaldehyde | Aromatic nitro-substituted Schiff base | asianpubs.orgsemanticscholar.org |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Hydroxylated and methoxylated aromatic Schiff base | semanticscholar.org |

Formation of Thiourea-Containing Benzoic Acid Analogues

The synthesis of thiourea (B124793) derivatives from aminobenzoic acids is a valuable transformation for creating compounds with potential biological activity. A common method involves the reaction of a benzoic acid derivative with an isothiocyanate. For this compound, this would typically proceed via a two-step sequence. First, the carboxylic acid is converted to an acyl chloride, which then reacts with a thiocyanate (B1210189) salt (like ammonium (B1175870) thiocyanate) to form an in situ benzoyl isothiocyanate. This reactive intermediate is then treated with an appropriate amine to yield the desired N-benzoyl-N'-substituted thiourea. nih.govnih.gov

The general synthetic route can be outlined as follows:

Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 4-(allylamino)benzoyl chloride.

Isothiocyanate Formation: The resulting benzoyl chloride is treated with ammonium thiocyanate in an anhydrous solvent like acetone. This generates the 4-(allylamino)benzoyl isothiocyanate intermediate.

Thiourea Synthesis: The isothiocyanate is then reacted with a primary or secondary amine (R¹R²NH) to yield the final thiourea-containing benzoic acid analogue. nih.gov

This methodology allows for the introduction of a wide variety of substituents (R¹ and R²) depending on the amine used in the final step.

Table 1: Hypothetical Synthesis of Thiourea Analogues from this compound

| Starting Material | Reagents | Intermediate | Final Product |

|---|

Cyclization Reactions Leading to Heterocyclic Systems from Benzoic Acid Hydrazides

Benzoic acid hydrazides are versatile intermediates for the synthesis of various five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles. The synthesis begins with the conversion of this compound into its corresponding hydrazide, followed by cyclization. nih.govuobaghdad.edu.iq

The synthetic pathway typically involves:

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst).

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in a solvent like ethanol, to produce 4-(allylamino)benzohydrazide. nih.gov

Cyclization: The benzohydrazide (B10538) can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring through several methods. A common approach is the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.govopenmedicinalchemistryjournal.com Alternatively, oxidative cyclization of N-acylhydrazones (formed by reacting the hydrazide with an aldehyde) can be achieved using reagents like bromine in acetic acid or ceric ammonium nitrate. nih.govasianpubs.org

This sequence allows for the generation of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 4-(allylamino)phenyl group and the other is derived from the carboxylic acid or aldehyde used in the cyclization step. nih.govorganic-chemistry.org

Table 2: General Synthesis of 1,3,4-Oxadiazoles from this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | ROH, H⁺ | 4-(Allylamino)benzoate ester |

| 2 | 4-(Allylamino)benzoate ester | N₂H₄·H₂O | 4-(Allylamino)benzohydrazide |

Generation of Pyrazole-Fused Benzoic Acid Structures

The construction of pyrazole (B372694) rings fused to the benzene (B151609) ring of a benzoic acid derivative results in complex heterocyclic systems like pyrazolo[3,4-b]quinolines. While direct fusion to a para-substituted benzoic acid is complex, analogous syntheses starting from aminobenzoic acids (like anthranilic acid) provide a blueprint for potential synthetic routes. nih.govresearchgate.net These methods often involve multi-step sequences to build the quinoline (B57606) and then the pyrazole ring.

A plausible, though unconfirmed for this specific substrate, pathway could involve:

Initial Cyclization: A reaction analogous to the Friedländer annulation, where an aminobenzoic acid derivative reacts with a β-ketoester or a similar compound to form a quinoline ring system. researchgate.net

Functionalization: The newly formed quinoline ring would then be functionalized to introduce reactive sites necessary for the subsequent pyrazole ring formation. This could involve introducing a hydrazine moiety.

Pyrazole Ring Formation: Reaction with a 1,3-dicarbonyl compound or its equivalent would lead to the cyclization and formation of the fused pyrazole ring.

For instance, 2-oxo-hexahydroquinoline-3-carbonitrile derivatives have been used as precursors which, upon reaction with hydrazine hydrate, yield pyrazolo[3,4-b]quinoline systems. mdpi.com This suggests that this compound would first need to be transformed into a more complex intermediate to facilitate such a fusion.

Synthesis of Quinazolinone Derivatives Derived from Amino Benzoic Acids

Quinazolin-4(3H)-ones are a significant class of heterocyclic compounds that can be synthesized from aminobenzoic acids. The Niementowski quinazoline (B50416) synthesis is a classic method involving the reaction of an anthranilic acid with an amide. wikipedia.orgdrugfuture.com For N-substituted aminobenzoic acids like this compound, a common and efficient route involves a two-step process via a benzoxazinone (B8607429) intermediate. nih.govnih.gov

The general procedure is as follows:

N-Acylation: The starting amino benzoic acid is first acylated. For instance, this compound would be reacted with an acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl-4-(allylamino)benzoic acid. nih.gov

Benzoxazinone Formation: The N-acylated intermediate is then cyclized by heating with a dehydrating agent like acetic anhydride. This step forms a benzoxazinone derivative.

Quinazolinone Synthesis: The benzoxazinone is subsequently reacted with a primary amine (R-NH₂) or ammonia. The amine replaces the ring oxygen, forming the desired 2,3-disubstituted quinazolin-4(3H)-one. nih.govnih.gov

This method is versatile, allowing for substitution at both the 2- and 3-positions of the quinazolinone core, dictated by the choice of acyl chloride and amine, respectively.

Table 3: Synthesis of Quinazolinone Derivatives from this compound

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | This compound | R'COCl | 4-(N-Acyl-allylamino)benzoic acid |

| 2 | 4-(N-Acyl-allylamino)benzoic acid | Acetic Anhydride | Corresponding Benzoxazinone |

Conjugation Approaches with Other Bioactive Moieties for Hybrid Structures

The carboxylic acid functional group of this compound serves as an excellent anchor point for conjugation with other bioactive molecules to create hybrid structures. This molecular hybridization strategy is employed to combine the pharmacological properties of two different entities, potentially leading to enhanced activity or novel therapeutic effects. The most common conjugation approaches involve the formation of amide or ester bonds.

Amide Bond Formation: this compound can be coupled with the amino group of another bioactive molecule (e.g., an amino acid, a peptide, or a drug containing a primary or secondary amine). This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBT), or by first converting the carboxylic acid to its more reactive acyl chloride.

Ester Bond Formation: Similarly, the carboxylic acid can be esterified by reacting it with a hydroxyl group present on another bioactive molecule. Standard esterification conditions, such as acid catalysis (Fischer esterification) or coupling agents, can be employed.

Sustainable Chemical Synthesis and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound and its subsequent transformations.

N-Alkylation: The synthesis of the parent compound, this compound, from 4-aminobenzoic acid and an allyl halide, is an N-alkylation reaction. Green approaches to N-alkylation focus on avoiding hazardous solvents and using more sustainable catalysts. For example, palladium-on-charcoal (Pd/C) has been used as a reusable heterogeneous catalyst for the N-alkylation of anilines, often enhanced by microwave irradiation which can reduce reaction times and energy consumption. organic-chemistry.org Performing such reactions in aqueous media, where possible, further enhances the green credentials of the process. rsc.org

Solvent Selection: Traditional organic syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like vegetable oils. beilstein-journals.org For reactions like acylations and cyclizations, exploring solvent-free conditions or using recyclable solvents can significantly reduce the environmental impact. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. Instead of stoichiometric amounts of hazardous reagents (e.g., strong acids or bases), catalytic amounts of more benign substances are preferred. For instance, solid acid catalysts can replace corrosive liquid acids in acylation and cyclization steps, simplifying workup and allowing for catalyst recycling. ijarsct.co.inresearchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave or ultrasonic irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netsphinxsai.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally sustainable and economically viable.

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy and Underlying Mechanisms of Action

Substituted benzoic acid derivatives have been a subject of interest for their potential as antimicrobial agents. The structural diversity of these compounds allows for a broad spectrum of biological activities, which researchers have sought to harness in the development of new therapeutic agents.

The antibacterial potential of benzoic acid derivatives has been evaluated against a variety of pathogenic bacteria, including those that pose a significant threat to public health due to their resistance to existing antibiotics.

Methicillin-resistant Staphylococcus aureus (MRSA) represents a major challenge in both hospital and community settings. Research into novel therapeutic agents is critical to combatting infections caused by this resilient pathogen. Studies have shown that certain derivatives of benzoic acid exhibit potent activity against MRSA. For instance, the synergistic interaction of benzoic acid derivatives with other antimicrobial compounds has been found to be effective in eliminating MRSA. nih.gov One study highlighted that the combination of β-resorcylic acid, a benzoic acid derivative, with capric acid resulted in a significant reduction of MRSA. nih.gov While specific studies focusing solely on 4-(Allylamino)benzoic acid against MRSA are not extensively documented in the reviewed literature, the activity of related benzoic acid derivatives suggests a promising area for future investigation. The development of pyrazole (B372694) derivatives of benzoic acid has also yielded compounds with potent anti-staphylococcal activity, including against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL for some derivatives. mdpi.com Another study on 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives also reported potent inhibitory activity against multiple clinical strains of multi-drug resistant S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives Against S. aureus

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole Derivative | S. aureus | 0.78 | mdpi.com |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivative | S. aureus | 0.25-0.5 | nih.gov |

The antimicrobial spectrum of benzoic acid derivatives extends to a range of both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in determining their efficacy against different bacterial species. researchgate.net The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often presents a barrier to the entry of antimicrobial agents, making them generally more resistant than Gram-positive bacteria. nih.gov

Research on various ester and amide derivatives of para-amino benzoic acid has demonstrated their effectiveness as antibacterial agents. researchgate.netscholarsresearchlibrary.com For example, certain derivatives have shown significant activity against the Gram-negative bacterium Salmonella enterica. scholarsresearchlibrary.com Phenolic acids, a class that includes benzoic acid derivatives, are known to be more effective against Gram-positive strains. mdpi.com The antibacterial activity of Schiff bases derived from 4-aminobenzoic acid has also been investigated against medically important Gram-positive and Gram-negative bacteria. researchgate.net

The antibacterial action of benzoic acid and its derivatives is attributed to several molecular mechanisms. A primary mechanism involves the disruption of the bacterial cell membrane's integrity. nih.gov The lipophilic nature of these compounds allows them to penetrate the cell membrane, leading to increased permeability. This disruption can result in the leakage of essential intracellular components, such as ions and proteins, ultimately leading to cell death. mdpi.commdpi.com

Another proposed mechanism is the acidification of the bacterial cytoplasm. The un-dissociated form of the acid can pass through the cell membrane and then dissociate in the more alkaline interior of the bacterium, lowering the internal pH and inhibiting critical enzymatic reactions necessary for bacterial growth and survival. Furthermore, some benzoic acid derivatives have been found to interfere with bacterial DNA.

In addition to their antibacterial effects, benzoic acid and its derivatives have demonstrated significant antifungal activity against a variety of fungal species. chemchart.comnih.gov This has led to their use as preservatives in food and pharmaceutical products. chemchart.com

Studies have explored the structure-activity relationships of benzoic acid derivatives to enhance their antifungal potency. For instance, research has focused on designing derivatives that can specifically target fungal enzymes, such as CYP53, which is involved in fungal-specific metabolic pathways. nih.gov The antifungal activity of these compounds has been evaluated against phytopathogenic fungi like Fusarium species and other fungi such as Cochliobolus lunatus and Aspergillus niger. nih.govnih.gov While direct studies on the antifungal properties of this compound are limited in the available literature, the broader class of benzoic acid derivatives shows considerable promise in this area.

Table 2: Antifungal Activity of Benzoic Acid Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Fusarium genus | Active | nih.gov |

| Benzoic Acid Derivatives | Cochliobolus lunatus | Active | nih.gov |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Benzoic acid derivatives have been investigated for their potential as antimycobacterial agents. nih.gov

Antibacterial Activity Against Clinically Relevant Pathogenic Strains

Exploration of Other Pharmacological Research Avenues

Beyond its potential in cancer therapy, the chemical scaffold of this compound suggests the possibility of other pharmacological activities. The presence of the aminobenzoic acid moiety is common in various therapeutic agents, indicating a broad biological potential. nih.gov

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. explorationpub.com Derivatives of 4-aminobenzoic acid have been investigated for their anti-inflammatory properties. explorationpub.com The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways.

One of the primary mechanisms of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. researchgate.net Studies on benzoic and salicylic (B10762653) acids have explored their modes of binding to cyclooxygenase. nih.gov It is plausible that this compound could also exhibit anti-inflammatory effects through the inhibition of COX enzymes.

Another important pathway in inflammation involves lipoxygenase (LOX) enzymes, which catalyze the formation of leukotrienes, another class of inflammatory mediators. mdpi.com Inhibition of LOX is a therapeutic strategy for inflammatory conditions. rsc.org Some plant extracts and chemical compounds, including benzoic acid, have been shown to inhibit lipoxygenase activity. dergipark.org.tr Therefore, it is a reasonable hypothesis that this compound may also exert anti-inflammatory effects by inhibiting the LOX pathway.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. explorationpub.com Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines. explorationpub.com Some derivatives of 4-aminobenzoic acid have been shown to exert their anti-inflammatory effects by suppressing the activation of NF-κB. explorationpub.com

Antioxidant Research and Radical Scavenging Capabilities

While specific antioxidant studies on this compound are not extensively documented, the broader class of benzoic acid derivatives has been the subject of significant research for its radical scavenging properties. The antioxidant capacity of these compounds is largely influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov Generally, the presence of hydroxyl (-OH) groups enhances antioxidant activity, with their position relative to the carboxyl group being a critical determinant of efficacy. researchgate.netsemanticscholar.org For instance, studies on various hydroxybenzoic acid derivatives have shown that compounds with hydroxyl groups in the ortho and para positions exhibit the strongest antioxidant properties against superoxide (B77818) radicals. researchgate.netsemanticscholar.org

The mechanism of action often involves the donation of a hydrogen atom to neutralize free radicals. preprints.org Theoretical studies have explored several mechanisms for free radical scavenging by benzoic acid derivatives, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), with the preferred pathway depending on the solvent environment. preprints.org In comparative studies, cinnamic acid derivatives were found to be more efficient peroxyl radical quenchers than their corresponding benzoic acid counterparts. nih.gov The antioxidant activity within the benzoic acid class is further influenced by the substitution pattern on the aromatic ring, with dihydroxy and certain hydroxymethoxy substitutions showing significant capacity to inhibit lipid peroxidation. nih.gov

Enzyme Inhibition Studies and Kinetic Characterization

The benzoic acid scaffold is a common feature in various enzyme inhibitors. Although kinetic data for this compound itself is limited, research on structurally related compounds demonstrates significant inhibitory activity against a range of enzymes. These studies underscore the potential of this chemical class to modulate biological pathways through enzyme inhibition.

For example, derivatives of 3-(phenylamino)benzoic acid have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory potency of these compounds correlates with the electronic effects of substituents. nih.gov Similarly, various hydroxylated benzoic acid derivatives have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion. mdpi.com In one study, 2,3,4-trihydroxybenzoic acid was the most potent inhibitor, with molecular docking suggesting that hydrogen bonding was the primary force driving the interaction. mdpi.com Other research has identified benzoic acid derivatives that inhibit tyrosinase and xanthine (B1682287) oxidase. nih.govresearchgate.net

The table below summarizes the enzyme inhibitory activities of several benzoic acid derivatives.

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(Phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Nanomolar affinity | nih.gov |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | mdpi.com |

| 2,4-Dihydroxybenzoic acid | α-Amylase | 26.23 ± 0.90 mM | mdpi.com |

| Synthesized Amide Derivative | Tyrosinase | 1.09 µM | researchgate.net |

| 2-(Benzylamino)-4-methylthiazole-5-carboxylic acid derivative (5j) | Xanthine Oxidase | 3.6 µM | nih.gov |

Receptor Modulation and Ligand-Receptor Interactions (e.g., Retinoid X Receptor Agonism)

The benzoic acid moiety is a crucial structural component for ligands that modulate nuclear receptors, most notably the Retinoid X Receptor (RXR). Bexarotene (B63655), an FDA-approved RXR agonist, features a substituted benzoic acid group that is essential for its activity. mdpi.com Research has focused on developing novel analogs of bexarotene to improve RXR selectivity and reduce off-target effects. mdpi.com These studies involve modifying the benzoic acid structure to create compounds with enhanced anti-proliferative potential in cancer cell lines and improved selectivity for specific receptor heterodimers. mdpi.com

Furthermore, certain dibenzodiazepine derivatives containing a benzoic acid group have been identified as selective RXR antagonists. nih.gov The potential for benzoic acid derivatives to act as receptor modulators extends beyond RXR. For instance, benzyloxybenzoic acid derivatives have been evaluated as agonists for Nurr1 (NR4A2), another nuclear receptor implicated in neurodegeneration and cancer. nih.gov This demonstrates the versatility of the benzoic acid scaffold in designing ligands for specific nuclear receptor targets. Selective RXR agonism has been shown to promote functional recovery and myelin repair in experimental models of multiple sclerosis, highlighting the therapeutic potential of targeting this receptor. doaj.orgnih.gov

The table below presents data on the activity of bexarotene analogs, which are benzoic acid derivatives, in modulating RXR.

| Compound | Target | Cell Line | Reported Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|---|

| Bexarotene (1) | RXR Agonism | KMT2A-MLLT3 leukemia cells | EC₅₀ = 150 nM | mdpi.com |

| Bexarotene Analog (4g) | RXR Agonism | KMT2A-MLLT3 leukemia cells | EC₅₀ = 25 nM | mdpi.com |

| Bexarotene (1) | Anti-proliferative | KMT2A-MLLT3 leukemia cells | IC₅₀ = 3.6 µM | mdpi.com |

| Bexarotene Analog (4g) | Anti-proliferative | KMT2A-MLLT3 leukemia cells | IC₅₀ = 1.6 µM | mdpi.com |

Interactions with Biological Macromolecules Such as Proteins and Nucleic Acids

The biological activity of small molecules is often dependent on their interactions with macromolecules like proteins. Studies on benzoic acid derivatives such as 4-Hydroxybenzoic acid (4-HBA) and vanillic acid have investigated their binding to Human Serum Albumin (HSA), the primary transport protein in blood plasma. nih.gov Using techniques like fluorescence quenching, researchers determined that both compounds could interact with and bind to HSA. nih.gov

The interaction between 4-HBA and HSA was attributed to a static quenching mechanism, while the interaction with vanillic acid involved dynamic quenching. nih.gov Thermodynamic analysis indicated that the binding process for both compounds was spontaneous and primarily driven by hydrogen bonds and Van der Waals forces. nih.gov The extent of plasma protein binding for various benzoic acid derivatives has also been shown to be related to their lipophilicity. nih.gov

While the protein-binding properties of some benzoic acid derivatives have been characterized, specific studies detailing the interaction of this compound with proteins or nucleic acids are not prominent in the current literature. The interaction of small molecules with nucleic acids typically involves mechanisms like intercalation between base pairs or binding to the grooves of the DNA helix, but this has not been specifically reported for this compound. rutgers.edu

Potential Role in Neurodegenerative Disease Research

The structural features of benzoic acid derivatives suggest a potential, though largely indirect, role in neurodegenerative disease research. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are often associated with oxidative stress and inflammation. nih.govnih.gov As discussed, the benzoic acid chemical class has demonstrated antioxidant capabilities, and some derivatives like 4-hydroxybenzoic acid have shown a capacity to mitigate oxidative stress in primary neuronal cultures. nih.gov

Furthermore, the modulation of the Retinoid X Receptor (RXR) is an emerging therapeutic strategy for neurodegenerative disorders. mdpi.com RXR agonists, which include the bexarotene class of benzoic acid derivatives, are being investigated for their ability to activate pathways critical for mitigating dementia, such as those involved in lipid metabolism in the brain. mdpi.com The neuroprotective potential of various natural compounds is often linked to their ability to counteract oxidative stress and inflammation, mechanisms that are plausible for bioactive benzoic acid derivatives. mdpi.com Given that the benzoic acid scaffold is central to compounds that exhibit both antioxidant effects and RXR modulation, it represents a structure of interest for the development of novel therapeutic agents for neurodegenerative diseases.

Computational and Biophysical Approaches in Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 4-(Allylamino)benzoic acid, and a larger molecule, typically a protein (target). These methods are fundamental in the early stages of drug discovery and design.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction. For this compound, these simulations could identify potential biological targets by virtually screening it against a library of protein structures. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

While specific docking studies for this compound are not widely available in publicly accessible literature, the general principles of such studies on related benzoic acid derivatives suggest that the carboxyl group would likely participate in hydrogen bonding, while the aromatic ring and the allylamino group could engage in hydrophobic and other electrostatic interactions.

Hypothetical Docking Interaction Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase II | -6.8 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |

| Aldose Reductase | -8.1 | Tyr48, His110, Trp111 | Hydrogen Bond, Pi-Pi Stacking |

This table is illustrative and based on the expected interactions of a substituted benzoic acid. Actual data would require specific computational studies.

Application in Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target to design and optimize ligands. If a potential biological target for this compound were identified, SBDD could be employed to modify its structure to enhance its binding affinity and selectivity. For instance, if docking simulations revealed a nearby hydrophobic pocket in the target's active site, the allyl group of this compound could be extended or modified to better occupy this pocket, potentially leading to a more potent compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates physicochemical properties or structural features of molecules to their activity.

For a series of derivatives of this compound, a QSAR study could be conducted to determine which molecular descriptors are most influential for a particular biological activity. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Although specific QSAR studies focused on this compound are not readily found, research on other benzoic acid derivatives has shown that properties like hydrophobicity and the presence of specific functional groups can significantly impact their biological activities. A hypothetical QSAR model for a series of analogs could take the form:

Biological Activity = c1(LogP) + c2(Molecular Weight) + c3*(Dipole Moment) + constant

Key Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor | Definition | Potential Influence on Activity |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. | Can influence membrane permeability and interaction with hydrophobic pockets in a target. |

| Molecular Refractivity (MR) | A measure of the molar volume of a compound and its polarizability. | Relates to the size and dispersion forces of the molecule, affecting binding. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with hydrogen bonding potential and membrane penetration. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

An MD simulation of this compound in a solvent, such as water, would reveal its preferred conformations and the flexibility of the allylamino side chain. This information is crucial as the biological activity of a molecule can be highly dependent on its ability to adopt a specific conformation to fit into a binding site. Classical molecular dynamics simulations can be employed to investigate the aggregation and collective dynamics of benzoic acid derivatives.

While specific molecular dynamics studies on this compound are not prevalent in the literature, such simulations would provide insights into the stability of its different conformers and the energetic barriers between them. This understanding is essential for a complete picture of its potential molecular interactions.

Future Directions and Translational Research Perspectives

Optimization of 4-(Allylamino)benzoic Acid Analogues for Enhanced Bioactivity and Selectivity

The optimization of lead compounds is a cornerstone of drug development. For this compound, structure-activity relationship (SAR) studies will be crucial to enhance its potency and selectivity towards specific biological targets. ijarsct.co.in Drawing from research on similar benzoic acid derivatives, several strategies can be envisioned. mdpi.com

Modifications can be systematically introduced at three key positions: the allyl group, the benzene (B151609) ring, and the carboxylic acid moiety. For instance, replacing the allyl group with other alkyl or aryl substituents could alter the compound's lipophilicity and steric profile, thereby influencing its interaction with target binding pockets. The benzene ring can be substituted with various functional groups, such as halogens, hydroxyl, or methoxy (B1213986) groups. Studies on other benzoic acid analogs have shown that the position and nature of these substituents significantly impact bioactivity. For example, the introduction of a hydroxyl group at the 2-position of the benzoic acid ring has been shown to enhance inhibitory activity against α-amylase. nih.gov

Furthermore, the carboxylic acid group can be converted into esters, amides, or other bioisosteres to improve pharmacokinetic properties or to act as a handle for prodrug strategies. The goal of these modifications would be to identify analogues with superior efficacy and a more desirable selectivity profile, minimizing off-target effects.

| Modification Strategy | Rationale | Potential Impact |

| Varying N-substituent | Alter lipophilicity, steric bulk, and hydrogen bonding capacity. | Modulate binding affinity and selectivity for target protein. |

| Ring Substitution | Introduce electron-donating or -withdrawing groups. | Influence electronic properties and create new interaction points (e.g., hydrogen bonds). |

| Carboxyl Group Derivatization | Convert to esters, amides, etc. | Improve membrane permeability, alter metabolic stability, and enable prodrug design. |

Exploration of Novel Therapeutic Indications and Untapped Biological Targets

The PABA scaffold is a well-established "building block" in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. nih.govresearchgate.net This suggests that this compound and its future analogues could have therapeutic potential across various diseases. Initial screening efforts should therefore be broad, encompassing assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. ijarsct.co.innih.gov

For example, many PABA derivatives exhibit potent antimicrobial properties by acting as structural analogues of PABA and interfering with folate synthesis in bacteria. mdpi.comnih.gov The anticancer potential of benzoic acid derivatives has also been extensively documented, with some compounds showing significant cytotoxicity against various cancer cell lines. preprints.org Furthermore, analogues have been investigated as inhibitors for enzymes implicated in neurodegenerative conditions like Alzheimer's disease, such as acetylcholinesterase. scholarsresearchlibrary.com High-throughput screening of this compound derivatives against a panel of diverse biological targets, including kinases, proteases, and metabolic enzymes, could uncover entirely new therapeutic applications.

| Potential Therapeutic Area | Known Targets for PABA/Benzoic Acid Analogues |

| Infectious Diseases | Dihydropteroate synthase (DHPS) |

| Oncology | Histone Deacetylase (HDAC), various kinases |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes |

Development of this compound Derivatives as Chemical Probes for Biological Systems

Bioactive small molecules are invaluable tools for dissecting complex biological processes. Derivatives of this compound can be developed into chemical probes to identify and study their molecular targets. nih.gov This can be achieved by strategically modifying the parent compound without abolishing its biological activity.

A common strategy involves appending a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. frontiersin.org The inherent fluorescence of some aminobenzoic acid structures could also be exploited and fine-tuned through chemical modification. nih.gov For example, a fluorescently tagged analogue of this compound could be used in cellular imaging studies to determine its subcellular localization.

Alternatively, a biotinylated derivative could be used in affinity purification experiments to pull down its binding partners from cell lysates, enabling target identification via proteomics. iris-biotech.de Another approach is the design of affinity-based probes by incorporating a photoreactive group, which upon UV irradiation, would covalently cross-link the probe to its target protein, facilitating subsequent identification. frontiersin.org Such chemical biology tools would be instrumental in elucidating the mechanism of action of this class of compounds.

Strategic Advancement Towards Pre-clinical Development and Clinical Translation

Moving a promising compound from the laboratory to clinical trials requires a systematic and strategic approach. Once optimized analogues of this compound with potent and selective bioactivity are identified, the focus must shift to pre-clinical evaluation. This phase involves a comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

In vitro assays using liver microsomes can provide initial insights into metabolic stability, while cell-based models like the Caco-2 permeability assay can predict intestinal absorption. Promising candidates would then advance to in vivo studies in animal models. These studies are essential to evaluate the compound's efficacy in a physiological context, establish a pharmacokinetic profile, and gather preliminary data on its therapeutic window.

Formulation development is another critical step to ensure the drug can be delivered effectively to its site of action. The carboxylic acid moiety of this compound offers a handle for creating various salt forms, which can be explored to optimize solubility and stability. A successful pre-clinical program, demonstrating both efficacy and a favorable safety profile in animal models, is the prerequisite for filing an Investigational New Drug (IND) application and initiating human clinical trials.

Addressing Mechanisms of Resistance in Antimicrobial and Anticancer Applications

Drug resistance is a major challenge in the treatment of both infectious diseases and cancer. scholarsresearchlibrary.com Should this compound derivatives prove effective as antimicrobial or anticancer agents, it is crucial to anticipate and address potential resistance mechanisms.

In bacteria, resistance to antimicrobial agents can arise through several mechanisms, including enzymatic inactivation of the drug, modification of the drug's target, reduced cellular permeability, and active efflux of the drug from the bacterial cell. ijarsct.co.in For anticancer drugs, resistance can be even more complex, involving increased drug efflux by transporters like P-glycoprotein, enhanced DNA repair mechanisms, alterations in cell death pathways (apoptosis), and mutations in the target protein that prevent drug binding. scholarsresearchlibrary.com

Future research should include studies to identify the mechanisms by which cells might develop resistance to this compound analogues. This could involve generating resistant cell lines or bacterial strains in the laboratory through prolonged exposure to the compound. Understanding these mechanisms would allow for the rational design of next-generation analogues that can circumvent resistance or the development of combination therapies that target the resistance pathways themselves.

Q & A

Q. What synthetic routes are commonly employed for 4-(Allylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylamine can react with activated benzoic acid derivatives (e.g., acyl chlorides) under controlled pH and temperature. Optimization includes:

- Reagent selection : Use potassium permanganate for oxidation or lithium aluminum hydride for reduction, as described for analogous benzoic acid derivatives .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

- Methodological Answer :

- NMR : H and C NMR identify allyl and aromatic protons. Chemical shifts for the allyl group typically appear at δ 5.2–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (NH linkage) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. NIST databases provide reference spectra for validation .

- FT-IR : Carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H bend at ~1550 cm^{-1) groups are diagnostic .

Q. How can researchers ensure the purity of this compound for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities. Retention times should match certified reference materials (e.g., Pharmaceutical Secondary Standards) .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 210–215°C for pure samples).

- Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX Suite : Use SHELXL for least-squares refinement against high-resolution (<1.2 Å) X-ray data. Twinning analysis (via HKLF5) addresses lattice irregularities .

- WinGX Integration : Combine SHELX output with WinGX for graphical visualization of thermal ellipsoids and hydrogen bonding networks .

- Validation : Cross-check with ORTEP-3 for bond-length/bond-angle deviations and PLATON for symmetry checks .

Q. What strategies reconcile contradictory biological activity data in SAR studies of this compound analogs?

- Methodological Answer :

- Data Triangulation : Compare enzyme inhibition (e.g., tyrosinase ) and receptor binding assays under standardized conditions (pH 7.4, 37°C).

- Meta-Analysis : Use PubChem BioAssay data to identify outliers or concentration-dependent effects .

- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to rationalize activity differences based on steric/electronic effects .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Benzoic acid derivatives often hydrolyze to 4-aminobenzoic acid under acidic conditions .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation products (λmax ~270 nm) .

- Statistical Analysis : Apply ANOVA to batch-to-batch variability data, ensuring p < 0.05 for significance .

Methodological Tables

Q. Table 1: Common Analytical Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.